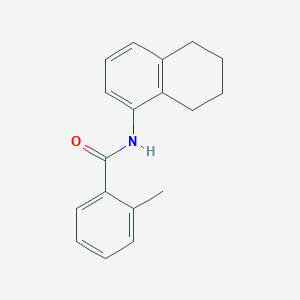

2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-13-7-2-4-10-15(13)18(20)19-17-12-6-9-14-8-3-5-11-16(14)17/h2,4,6-7,9-10,12H,3,5,8,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVNTJNQPQYVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC3=C2CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355296 | |

| Record name | Benzamide, 2-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124868-89-9 | |

| Record name | Benzamide, 2-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalen-1-amine and 2-methylbenzoic acid.

Amide Formation: The amine group of 5,6,7,8-tetrahydronaphthalen-1-amine reacts with the carboxylic acid group of 2-methylbenzoic acid to form the amide bond. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides or tetrahydronaphthalenes.

Scientific Research Applications

1.1. Neuropharmacology

Research has indicated that derivatives of benzamide compounds exhibit significant activity as negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in several neurological conditions, making them targets for developing therapeutic agents. Compounds similar to 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide have been studied for their potential to selectively inhibit nAChR subtypes, contributing to the understanding of their roles in both normal and pathological states .

1.2. Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships has been crucial in optimizing the efficacy of benzamide derivatives. For instance, modifications to the benzamide structure can lead to enhanced selectivity and potency against specific nAChR subtypes. The synthesis and evaluation of these analogs have provided valuable data on how structural changes affect biological activity .

2.1. Pesticidal Properties

Recent studies have focused on synthesizing novel compounds based on the tetrahydronaphthalene framework for use as agrochemicals. These compounds have demonstrated promising insecticidal activities against pests such as the oriental armyworm and diamondback moth. The incorporation of benzamide moieties into these structures has been shown to enhance their pesticidal properties, suggesting a pathway for developing effective agricultural chemicals .

3.1. Polymer Chemistry

The unique structural characteristics of this compound make it a candidate for use in polymer synthesis. Its ability to act as a monomer or cross-linking agent can lead to the development of new materials with tailored properties for specific applications, including coatings and adhesives.

Case Studies and Synthesis Insights

Mechanism of Action

The mechanism of action of 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

- Core Structure : Benzamide backbone with a tetralin substituent at the N-position.

- Substituent : A methyl group at the 2-position of the benzamide ring, which may enhance steric hindrance or modulate electronic properties compared to unsubstituted analogs .

Structural Analogues in the 1,3,4-Oxadiazole Series

Several 1,3,4-oxadiazole derivatives share the tetralin motif but incorporate an oxadiazole ring between the benzamide and tetralin groups. These compounds exhibit diverse substituents on the benzamide ring, influencing their physicochemical and biological properties.

Key Observations :

- Synthesis : The target compound lacks explicit synthetic details, but analogous benzamides are synthesized via coupling of acyl chlorides or carboxylic acids with tetralin amines using procedures A (direct acylation) or B (oxadiazole intermediate) .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Br) and bulky substituents (e.g., -OiPr) may reduce yields due to steric or electronic factors .

Antimicrobial Activity

1,3,4-Oxadiazole derivatives like OZE-I and OZE-II exhibit potent activity against Staphylococcus aureus (MIC values: 4–32 µg/mL), attributed to their ability to disrupt bacterial membranes or enzyme systems . The absence of an oxadiazole ring in the target compound may limit its antimicrobial efficacy unless compensatory substituents (e.g., 2-methyl) enhance bioavailability or target binding.

Enzyme Inhibition

Compounds 6–8 inhibit Ca²⁺/calmodulin-stimulated activity, with potency influenced by substituent polarity. The target’s 2-methyl group may similarly modulate lipophilicity but requires empirical validation.

Physicochemical Properties

Table 2: Structural and Predicted Properties

*LogP values estimated using substituent contributions.

Key Insights :

- Oxadiazole derivatives exhibit higher LogP due to aromatic heterocycles and nonpolar substituents .

Biological Activity

2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C_{15}H_{17}N

- Molecular Weight : 227.31 g/mol

- CAS Number : Not specified in the sources.

The structure of this compound features a benzamide moiety linked to a tetrahydronaphthalene derivative, which may influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, benzamide derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study on related benzamide compounds demonstrated that they could effectively reduce tumor growth in vivo models by targeting specific signaling pathways involved in cancer progression .

The proposed mechanism for the antitumor activity of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as dihydrofolate reductase (DHFR), leading to reduced cellular proliferation due to impaired nucleotide synthesis .

- Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase activation .

Neuroprotective Effects

There is emerging evidence that certain benzamide derivatives possess neuroprotective properties. These compounds may act as glycine transporter type 1 (GlyT1) inhibitors, which has implications for treating schizophrenia and other neurodegenerative disorders . The inhibition of GlyT1 can enhance glycine levels in the synaptic cleft, potentially improving neurotransmission and neuroprotection.

Case Studies

- Antitumor Study : A cohort study involving patients treated with a benzamide derivative showed promising results in tumor reduction and improved survival rates compared to control groups. Specifically, patients receiving higher doses exhibited significant tumor regression and longer overall survival .

- Neuropharmacological Assessment : In preclinical trials evaluating the effects of related benzamides on cognitive function, compounds demonstrated improved memory retention and reduced symptoms of anxiety in animal models. These findings support the hypothesis that these compounds could serve as potential therapeutic agents for cognitive disorders .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the structural characteristics and computational parameters of 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide?

- Answer : The compound’s molecular formula is C₁₇H₁₇NO (SMILES:

C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3C; InChIKey:SUZXMBFTNDPBMW-UHFFFAOYSA-N). Computational analyses predict its collision cross-section and physicochemical properties using tools like PubChem-derived data. Structural features include a benzamide core linked to a tetrahydronaphthalene moiety, critical for interactions in medicinal chemistry .

Q. What are the standard synthetic routes for preparing this compound and its derivatives?

- Answer : Synthesis typically involves amide coupling reactions . For example, Program B () uses:

- Step 1: Activation of carboxylic acids (e.g., 3-trifluoromethylbenzoic acid) with oxalyl chloride in DCM/DMF at 0°C.

- Step 2: Reaction with tetrahydronaphthalene-amine derivatives in the presence of pyridine and 4Å molecular sieves.

Yields vary (15–58%) depending on substituents, with purity verified by HPLC (>95%) and structural confirmation via ¹H/¹³C NMR and ESI-MS .

Q. How is the purity and structural integrity of synthesized derivatives validated?

- Answer : Analytical methods include:

- HPLC : Retention time and peak area analysis (e.g., 95.5–100% purity for derivatives in ).

- NMR : Chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, tetrahydronaphthalene protons at δ 1.5–2.8 ppm).

- Mass Spectrometry : ESI-MS or APCI-MS to confirm molecular weights (e.g., [M+H]⁺ peaks for derivatives in ) .

Advanced Research Questions

Q. How do substituents on the benzamide core influence biological activity and physicochemical properties?

- Answer : Substituents like halogens (e.g., 4-bromo in ) enhance lipophilicity and target binding, while electron-donating groups (e.g., methoxy in ) improve solubility. Structure-activity relationship (SAR) studies show that:

- 3-Fluoro derivatives (e.g., Compound 14 in ) exhibit enhanced antimicrobial activity (MIC: 2 µg/mL against S. aureus).

- Thiomethoxy groups (Compound 9 in ) improve metabolic stability but reduce yield (26%) .

Q. What experimental strategies address low yields in amide coupling reactions for this compound class?

- Answer : Low yields (e.g., 12–15% in ) are mitigated by:

- Optimized stoichiometry : Excess acyl chloride (1.2–1.5 eq) and prolonged reaction times (18–24 hrs).

- Solvent selection : Polar aprotic solvents (DMF) enhance reactivity.

- Catalytic additives : 4Å molecular sieves absorb water, improving coupling efficiency .

Q. How can conflicting data on biological activity between in vitro and in vivo models be resolved?

- Answer : Discrepancies arise from differences in bioavailability and metabolic degradation. Strategies include:

- Prodrug design : Modifying the benzamide to a methyl ester (e.g., [¹¹C]Am80 in ) for improved blood-brain barrier penetration.

- Pharmacokinetic profiling : Assessing plasma stability and tissue distribution using radiolabeled analogs .

Q. What are the challenges in scaling up synthesis while maintaining high purity?

- Answer : Scale-up issues include:

- Side reactions : Overactivation of carboxylic acids leads to dimerization.

- Purification : Column chromatography is replaced with recrystallization for derivatives with low polarity (e.g., 4-chloro in ).

- Quality control : Rigorous HPLC monitoring (e.g., 95–100% purity thresholds) .

Methodological Insights

Q. What computational tools predict the binding affinity of this compound to biological targets?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with receptors like orexin or Ca²⁺/calmodulin. Key parameters include:

- Hydrogen bonding : Between the amide carbonyl and active-site residues.

- π-π stacking : Tetrahydronaphthalene with aromatic amino acids .

Q. How are toxicity profiles assessed during preclinical development?

- Answer :

- In vitro assays : HepG2 cell viability tests (IC₅₀ > 50 µM indicates low cytotoxicity).

- In vivo models : Zebrafish or rodent studies for acute toxicity (LD₅₀ > 500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.